molecular formula C19H24O4 B095142 4beta-(Isobutyryloxy)-3,4abeta,5beta-trimethyl-4,4a,5,6-tetrahydronaphtho[2,3-b]furan-9(7H)-one CAS No. 18883-09-5

4beta-(Isobutyryloxy)-3,4abeta,5beta-trimethyl-4,4a,5,6-tetrahydronaphtho[2,3-b]furan-9(7H)-one

Cat. No. B095142
CAS RN: 18883-09-5
M. Wt: 316.4 g/mol
InChI Key: WICDDPQDTVNUJD-OEPMTFCVSA-N
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Description

4beta-(Isobutyryloxy)-3,4abeta,5beta-trimethyl-4,4a,5,6-tetrahydronaphtho[2,3-b]furan-9(7H)-one is a chemical compound that has gained significant attention in the field of scientific research. This compound is known for its potential therapeutic applications in various fields such as cancer research, drug development, and medicinal chemistry.

Scientific Research Applications

Furanoterpenoid Derivatives

Research has identified various furanoterpenoid derivatives closely related to the target compound. These derivatives, isolated from plants like Siphonochilus aethiopicus, exhibit unique structures elucidated using advanced NMR techniques, suggesting potential applications in phytochemical and structural chemistry studies (Holzapfel, Marais, Wessels, & Van Wyk, 2002).

Stereochemistry and Synthesis

Studies have focused on the stereochemistry and synthesis of similar compounds, which is crucial in understanding their potential pharmacological properties and synthetic pathways. For instance, the stereochemistry of isopropylidene derivatives of related diols was extensively studied, which is significant for developing new synthetic methods and potential therapeutic agents (Yamaye et al., 2004).

Sesquiterpenoids from Plants

New sesquiterpenoids, which share structural similarities with the target compound, have been isolated from plants like Psacalium peltatum. These compounds' structures were resolved using crystallography, highlighting their potential in natural product research and organic chemistry (Rojano-Vilchis et al., 2012).

Synthesis and Molecular Docking

Some studies have synthesized derivatives and evaluated them through in vitro assays and molecular docking for applications in medical research, particularly concerning diseases like type 2 diabetes. This research indicates the compound's relevance in developing new therapeutic agents (Mphahlele et al., 2020).

properties

CAS RN

18883-09-5

Product Name

4beta-(Isobutyryloxy)-3,4abeta,5beta-trimethyl-4,4a,5,6-tetrahydronaphtho[2,3-b]furan-9(7H)-one

Molecular Formula

C19H24O4

Molecular Weight

316.4 g/mol

IUPAC Name

[(4S,4aR,5S)-3,4a,5-trimethyl-9-oxo-4,5,6,7-tetrahydrobenzo[f][1]benzofuran-4-yl] 2-methylpropanoate

InChI

InChI=1S/C19H24O4/c1-10(2)18(21)23-17-14-11(3)9-22-16(14)15(20)13-8-6-7-12(4)19(13,17)5/h8-10,12,17H,6-7H2,1-5H3/t12-,17+,19+/m0/s1

InChI Key

WICDDPQDTVNUJD-OEPMTFCVSA-N

Isomeric SMILES

C[C@H]1CCC=C2[C@@]1([C@@H](C3=C(C2=O)OC=C3C)OC(=O)C(C)C)C

SMILES

CC1CCC=C2C1(C(C3=C(C2=O)OC=C3C)OC(=O)C(C)C)C

Canonical SMILES

CC1CCC=C2C1(C(C3=C(C2=O)OC=C3C)OC(=O)C(C)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4beta-(Isobutyryloxy)-3,4abeta,5beta-trimethyl-4,4a,5,6-tetrahydronaphtho[2,3-b]furan-9(7H)-one
Reactant of Route 2
4beta-(Isobutyryloxy)-3,4abeta,5beta-trimethyl-4,4a,5,6-tetrahydronaphtho[2,3-b]furan-9(7H)-one
Reactant of Route 3
4beta-(Isobutyryloxy)-3,4abeta,5beta-trimethyl-4,4a,5,6-tetrahydronaphtho[2,3-b]furan-9(7H)-one
Reactant of Route 4
Reactant of Route 4
4beta-(Isobutyryloxy)-3,4abeta,5beta-trimethyl-4,4a,5,6-tetrahydronaphtho[2,3-b]furan-9(7H)-one
Reactant of Route 5
4beta-(Isobutyryloxy)-3,4abeta,5beta-trimethyl-4,4a,5,6-tetrahydronaphtho[2,3-b]furan-9(7H)-one
Reactant of Route 6
4beta-(Isobutyryloxy)-3,4abeta,5beta-trimethyl-4,4a,5,6-tetrahydronaphtho[2,3-b]furan-9(7H)-one

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